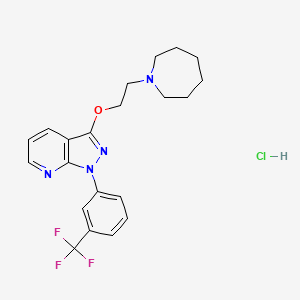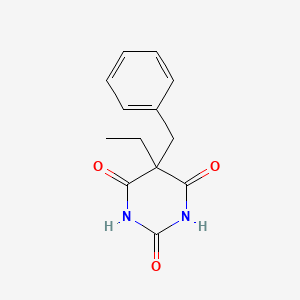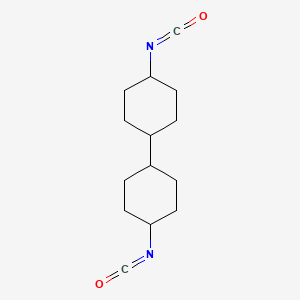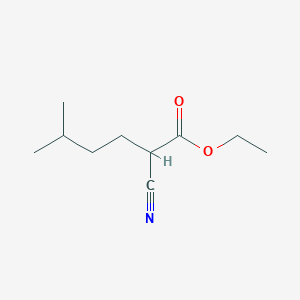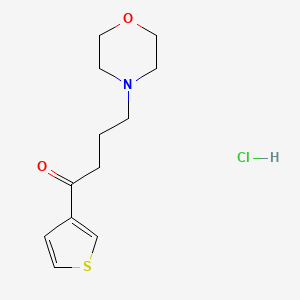
4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride is a chemical compound that features a morpholine ring, a thienyl group, and a butanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride typically involves the condensation of morpholine with a thienyl-substituted butanone. The reaction is often catalyzed by Lewis acids under controlled conditions to ensure high yield and purity . The key steps include:
Condensation Reaction: Morpholine reacts with a thienyl-substituted butanone in the presence of a Lewis acid catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Morpholino-1-(2-thienyl)-1-butanone hydrochloride
- 4-Morpholino-1-(4-thienyl)-1-butanone hydrochloride
Uniqueness
4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride is unique due to the position of the thienyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications .
Propriétés
Numéro CAS |
31634-10-3 |
|---|---|
Formule moléculaire |
C12H18ClNO2S |
Poids moléculaire |
275.80 g/mol |
Nom IUPAC |
4-morpholin-4-yl-1-thiophen-3-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO2S.ClH/c14-12(11-3-9-16-10-11)2-1-4-13-5-7-15-8-6-13;/h3,9-10H,1-2,4-8H2;1H |
Clé InChI |
OQGITBJYKUTLHJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCC(=O)C2=CSC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



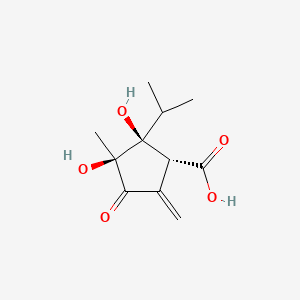


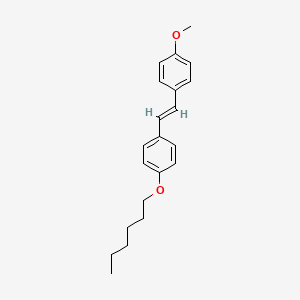

![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)

